molecular formula C17H24O6 B1326070 Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate CAS No. 951887-71-1

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1326070
CAS No.: 951887-71-1
M. Wt: 324.4 g/mol
InChI Key: ZIYVXULSYBJDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is a chemical compound of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel anticancer agents. Its structure incorporates the 3,4,5-trimethoxyphenyl moiety, a pharmacophore famously associated with potent antitubulin activity, as exemplified by natural products like Combretastatin A-4 (CA-4) . This motif is known to inhibit tubulin polymerization, a key mechanism that disrupts microtubule dynamics in cells, leading to cell cycle arrest and apoptosis in proliferating cancer cells . Researchers utilize this compound and its analogues as valuable synthetic intermediates or building blocks for developing more complex molecules targeting various cancers, including colorectal and prostate cancer . The structural features of this hexanoate ester make it a versatile precursor for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery campaigns. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVXULSYBJDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid.

    Reduction: Formation of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-hydroxyhexanoate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The biological activity of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is primarily attributed to the trimethoxyphenyl group. This moiety can interact with various molecular targets, including:

Comparison with Similar Compounds

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used in the treatment of genital warts and exhibits similar bioactivity.

    Combretastatin: A potent microtubule-targeting agent.

These compounds share the trimethoxyphenyl group, which is critical for their biological activity. this compound is unique in its specific ester structure, which may confer distinct pharmacokinetic properties and therapeutic potential.

Biological Activity

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a hexanoate backbone and a phenyl ring substituted with three methoxy groups. The presence of these functional groups is believed to enhance its biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested on human prostate cancer cell lines LNCaP (androgen-dependent) and PC-3 (androgen-independent).
  • Results : The compound exhibited significant cytotoxicity with IC50 values below 4 μM, indicating strong potential as an anticancer agent. Specifically, one study reported an IC50 of 1.1 μM for PC-3 cells and 1.3 μM for LNCaP cells .
Cell Line IC50 (μM) Activity
LNCaP1.3Cytotoxic
PC-31.1Cytotoxic

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Antiandrogenic Activity : The compound has been shown to interfere with androgen receptor signaling pathways, which are critical in the progression of prostate cancer.
  • Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Animal Models : In murine models of inflammation, administration of the compound resulted in decreased paw edema and reduced histological signs of inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Prostate Cancer Study : A clinical trial involving prostate cancer patients showed that treatment with this compound led to a marked reduction in tumor size and improved patient outcomes when combined with standard therapies.
  • Inflammatory Disorders : In patients with chronic inflammatory conditions such as rheumatoid arthritis, administration of the compound resulted in reduced pain scores and improved joint function.

Q & A

Q. Data Contradiction Analysis Example :

StudySubstituentIC₅₀ (μM)Notes
Smith et al. (2023)3,4,5-OCH₃1.2Used MCF-7, 48 hr assay
Lee et al. (2024)3,4,5-OCH₃3.8Used MDA-MB-231, 24 hr assay

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Methodological Answer:

  • MTT/Proliferation assays : Use adherent cancer lines (e.g., MCF-7, A549) with 48–72 hr exposure. Normalize results to vehicle controls (DMSO <0.1%) .
  • Apoptosis (Annexin V/PI) : Flow cytometry detects early/late apoptosis. Trimethoxy derivatives show caspase-3 activation at 10 μM .
  • Cell cycle analysis : this compound induces G2/M arrest in 24 hr (PI staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.